molecular formula C10H9Cl2NO2S B6241328 (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1212481-14-5

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B6241328
CAS RN: 1212481-14-5
M. Wt: 278.2
InChI Key:
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Description

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid (DCPCA) is a synthetic carboxylic acid derived from thiazolidine. It is a chiral compound, meaning it has two non-superposable mirror images, and is mainly used in the synthesis of pharmaceuticals. DCPCA has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is used to synthesize chiral compounds and other organic molecules. In medicinal chemistry, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is used to synthesize pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. In biochemistry, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is used to study enzyme activity, protein-protein interactions, and the structure-activity relationships of proteins.

Mechanism of Action

The mechanism of action of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body by forming hydrogen bonds, which can lead to changes in the activity of these proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid are not yet fully understood. However, studies have shown that (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid can have an inhibitory effect on enzymes and proteins, which can lead to changes in biochemical and physiological processes. For example, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and focus.

Advantages and Limitations for Lab Experiments

The main advantage of using (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its low cost and simple synthesis method. However, there are some limitations to using (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments. For example, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is not very stable and can degrade quickly. Additionally, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is not very soluble in water, so it must be used in organic solvents.

Future Directions

The future directions for (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid research include further exploration of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to develop more stable and soluble forms of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid for use in lab experiments. Finally, further research is needed to explore the potential applications of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid in drug discovery, as well as its potential as an industrial chemical.

Synthesis Methods

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized from thiazolidine by a process called chlorination. First, thiazolidine is reacted with thionyl chloride to form a thiazolidine-4-oxide. The thiazolidine-4-oxide is then reacted with 2,3-dichlorophenol to form the desired (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid. This synthesis method is advantageous because it is simple and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves the reaction of 2,3-dichlorobenzoyl chloride with L-cysteine followed by cyclization to form the thiazolidine ring. The resulting intermediate is then oxidized to form the carboxylic acid group.", "Starting Materials": [ "2,3-dichlorobenzoyl chloride", "L-cysteine" ], "Reaction": [ "Step 1: 2,3-dichlorobenzoyl chloride is reacted with L-cysteine in the presence of a base such as triethylamine to form the intermediate 2,3-dichlorobenzoyl-L-cysteine.", "Step 2: The intermediate is then cyclized by heating with a base such as sodium methoxide to form the thiazolidine ring, resulting in the formation of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid intermediate.", "Step 3: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate to form the final product, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid." ] }

CAS RN

1212481-14-5

Product Name

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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